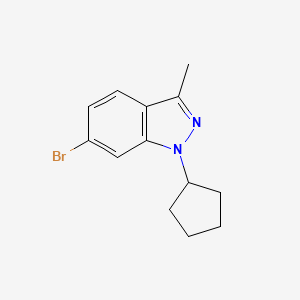

6-Bromo-1-cyclopentyl-3-methyl-1h-indazole

Overview

Description

“6-Bromo-1-cyclopentyl-3-methyl-1h-indazole” is a chemical compound that has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . It has been found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) .

Synthesis Analysis

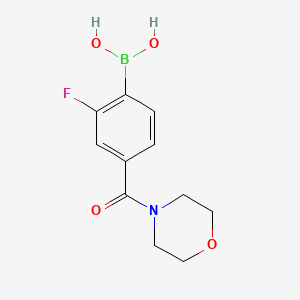

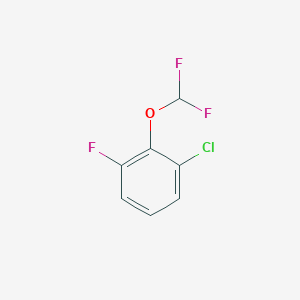

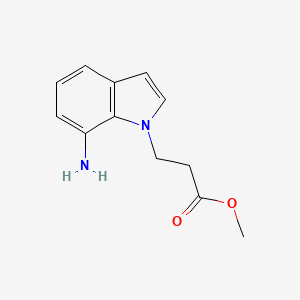

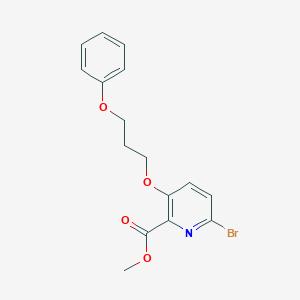

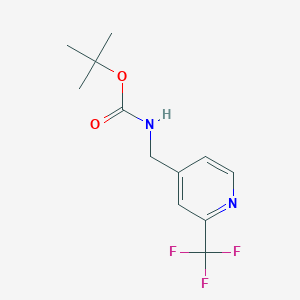

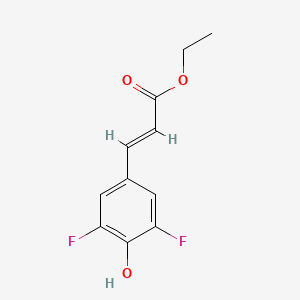

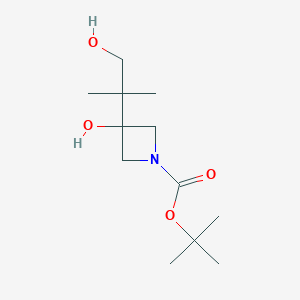

The synthesis of this compound involves a mixture of methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid in 1,2-dichloroethane . Sodium carbonate is added and the mixture is purged with oxygen for 15 minutes, followed by the addition of a hot suspension of copper (II) acetate and pyridine .Molecular Structure Analysis

The molecular structure of “6-Bromo-1-cyclopentyl-3-methyl-1h-indazole” is complex and detailed. The LCMS of the compound is m/e 244/246 (M+1) .Scientific Research Applications

Indazole derivatives, including 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole, represent a significant class of heterocyclic compounds that have attracted considerable attention due to their wide variety of biological activities. These compounds are composed of a pyrazole ring fused with a benzene ring, forming the indazole scaffold, which serves as the foundation for numerous compounds with therapeutic potential.

Therapeutic Applications

A comprehensive review of patents published between 2013 and 2017 reveals that indazole derivatives have been explored for their promising anticancer and anti-inflammatory activities, as well as their roles in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). This highlights the pharmacological importance of the indazole scaffold, underscoring its potential in the development of novel therapeutic agents.

Synthesis and Chemical Properties

Recent advances in synthetic strategies for indazoles emphasize the transition-metal-catalyzed C–H activation/annulation sequence as a favorable approach to construct functionalized indazole derivatives. This method offers improved tolerance in medicinal applications, functional flexibility, and structural complexity, providing practical guidance for researchers interested in the synthesis of target indazoles (Shiri, Roosta, Dehaen, & Amani, 2022).

Biological Activities and Research Focus

Indazole derivatives have been extensively studied for their diverse biological activities, including their role as anti-tumor, anti-bacterial, anti-inflammatory, anti-depressant, and anti-hypertensive agents. Research has been directed towards developing indazole derivatives as inhibitors for various targets such as fibroblast growth factor receptors, indoleamine-2,3-dioxygenase1, proviral integration site MuLV kinases, aurora kinases, Bcr-Abl, hypoxia-inducible factor-1, and carbonic anhydrases, demonstrating their wide-ranging potential in cancer therapy (Wan, He, Li, & Tang, 2019).

Mechanism of Action

The compounds synthesized from “6-Bromo-1-cyclopentyl-3-methyl-1h-indazole” have shown inhibitory activity on the viability of certain cancer cells . They have also been found to inhibit proangiogenic cytokines associated with tumor development . In silico molecular docking analysis has revealed important structural insights behind the observed anti-TNFα effect by these indazole compounds .

Safety and Hazards

properties

IUPAC Name |

6-bromo-1-cyclopentyl-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHUFJARLAXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266190 | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-cyclopentyl-3-methyl-1h-indazole | |

CAS RN |

947685-08-7 | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947685-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

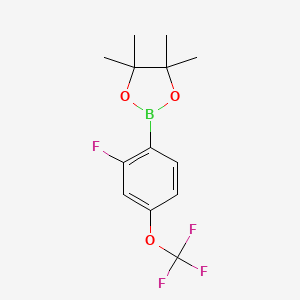

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)